molecular formula C22H24ClFN4 B118499 Revaprazan Hydrochloride CAS No. 178307-42-1

Revaprazan Hydrochloride

Cat. No. B118499
M. Wt: 398.9 g/mol
InChI Key: MALPZYQJEDBIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Revaprazan Hydrochloride is the hydrochloride salt form of a lipophilic, weak base with potassium-competitive acid blocking (P-CAB) activity . It is a drug that reduces gastric acid secretion and is used for the treatment of gastritis . It is approved for use in South Korea, but is not approved in Europe or the United States .


Synthesis Analysis

Revaprazan hydrochloride is a new reversible proton pump inhibitor which has been on the market. In its synthesis process, the expensive 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline is used as a key intermediate .


Molecular Structure Analysis

The molecular formula of Revaprazan Hydrochloride is C22H24ClFN4 . The molecular weight is 398.9 g/mol . The IUPAC name is N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine;hydrochloride .


Physical And Chemical Properties Analysis

Revaprazan Hydrochloride is a lipophilic, weak base with potassium-competitive acid blocking (P-CAB) activity. It concentrates highly in the gastric parietal cell canaliculus and on entering this acidic environment is instantly protonated and binds competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump’s activity and the parietal cell secretion of H+ ions into the gastric lumen .

Scientific Research Applications

  • Nanosuspension for Enhanced Bioavailability : Revaprazan Hydrochloride's poor water solubility has been a challenge for its oral bioavailability. Research by Li et al. (2011) found that reducing the particle size of RH to create a nanosuspension significantly improved its dissolution rate and absorption in the gastrointestinal tract, thereby enhancing its oral bioavailability in rats.

  • Solubility Enhancement Techniques : Several strategies for enhancing the solubility of poorly water-soluble Revaprazan Hydrochloride have been compared, including solid dispersion, solid SNEDDS, and inclusion compound. The study by Park et al. (2018) concluded that solid dispersion significantly improved drug solubility and oral bioavailability, making it a recommended technique for oral pharmaceutical products of Revaprazan.

  • Pharmacokinetic Properties and Synthesis : The pharmacokinetic properties and the process of synthesizing Revaprazan Hydrochloride have been explored in various studies. For instance, Liu Ying-xiang (2008) detailed the synthesis process of RH from 4-fluorophenylamine, achieving an overall yield of about 60%.

  • Surface-Modified Solid Dispersion for Bioavailability : Park et al. (2019) developed a novel revaprazan-loaded surface-modified solid dispersion (SMSD), which showed an improved drug solubility, higher dissolution rate, and enhanced oral bioavailability. This research suggests SMSD as a promising alternative for oral pharmaceutical applications.

  • Drug Interactions and Pharmacodynamics : Studies have also investigated the potential interactions of Revaprazan with other drugs, as well as its pharmacodynamics. Jung et al. (2011) explored the interaction between revaprazan and warfarin, indicating a potential cumulative dose-dependent anti-warfarin effect of revaprazan.

  • Clinical Applications in Acid-Related Disorders : Revaprazan has been studied for its application in treating acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers. A study by Sorbera et al. (2004) highlighted revaprazan as a novel, reversible proton pump inhibitor with potent acid-suppressive effects and favorable safety and pharmacokinetic profiles.

  • Novel Formulations for Improved Solubility and Bioavailability : Innovative formulations of Revaprazan, such as revaprazan-loaded gelatin microspheres, have been developed to enhance drug solubility and oral bioavailability. Kim et al. (2018) demonstrated that these microspheres significantly increased drug solubility and provided a notable improvement in oral bioavailability compared to revaprazan powder.

Safety And Hazards

When handling Revaprazan Hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4.ClH/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3;/h4-11,16H,12-13H2,1-3H3,(H,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALPZYQJEDBIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939071
Record name N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Revaprazan Hydrochloride

CAS RN

178307-42-1
Record name Revaprazan Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178307421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REVAPRAZAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6T10R64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

75 ml of triethylamine and 65 g (442 mmole) of 1-methyl-1,2,3,4-tetrahydroisoquinoline as prepared in Example 7 were added to 100 ml of 1,2-propylene glycol. 100.9 g (0.40 mmole) of 4-chloro-2-(4-fluorophenylamino)-5,6-dimethylpyrimidine was added thereto and then reacted at 120° C. for 64 hours to prepare 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine. This product was treated according to the procedure detailed in Example 21 to obtain 95.1 g of purified 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100.9 g
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

75 ml of triethylamine and 65 g (442 mmole) of 1-methyl-1,2,3,4-tetrahydroisoquinoline were added to 100 ml of 1,2-propylene glycol. 100.9 g (0.40 mmole) of 4-chloro-2-(4-fluorophenylamino)-5,6-dimethylpyrimidine was added thereto and then reacted at 120° C. for 64 hours under refluxing to prepare 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine. This product was treated according to the procedure detailed in Example 14 to obtain 91 g of purified 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride.
Quantity
100.9 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

23 ml of triethylamine and 16 g (108.5 mmole) of (R)-(+)-1-methyl-1,2,3,4-tetrahydroisoquinoline as prepared in Example 10 were added to 75 ml of ethylene glycol. 25.7 g (101.8 mmole) of 4-chloro-2-(4-fluorophenylamino)-5,6-dimethylpyrimidine was added thereto and the mixture thereby obtained was reacted at 135° C. for 28 hours under refluxing to prepare (R)-(+)-5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine. This product was treated according to the procedure detailed in Example 24 to obtain 33 g of purified 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-pyrimidine hydrochloride.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step Two
Name
(R)-(+)-5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

8.12 g (11.2 ml, 80.3 mmole) of triethylamine, 30 ml of n-butanol and 6.58 g (44.1 mmole) of 1-methyl-1,2,3,4-tetrahydroisoquinoline were added to 40 ml of ethylene glycol. 10.1 g (40.1 mmole) of 4-chloro-2-(4-fluorophenylamino)-5,6-dimethylpyrimidine was added thereto and then reacted at 130° C. for 30 hours under refluxing to prepare 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-pyrimidine. This product was treated according to the procedure detailed in Example 14 to obtain 14.7 g of purified 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride.
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
6.58 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

110 ml of n-butanol, 240 ml of triethylanmine and 236 g (1.60 mmole) of 1-methyl-1,2,3,4-tetrahydroisoquinoline were added to 600 ml of ethylene glycol. 400 g (1.59 mmole) of 4-chloro-2-(4-fluorophenylamino)-5,6-dimethylpyrimidine was added thereto and then reacted at 140° C. for 48 hours to prepare 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl- 1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine. This product was treated according to the procedure detailed in Example 14 to obtain 485 g of purified 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride.
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
236 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Revaprazan Hydrochloride
Reactant of Route 2
Reactant of Route 2
Revaprazan Hydrochloride
Reactant of Route 3
Reactant of Route 3
Revaprazan Hydrochloride
Reactant of Route 4
Reactant of Route 4
Revaprazan Hydrochloride
Reactant of Route 5
Reactant of Route 5
Revaprazan Hydrochloride
Reactant of Route 6
Reactant of Route 6
Revaprazan Hydrochloride

Citations

For This Compound
116
Citations
LA Sorbera, J Castaner, L Martin - Drugs of the Future, 2004 - access.portico.org
The prevalence of acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcer has increased significantly over the years and the incidence continues to rise…
Number of citations: 4 access.portico.org
W Li, Y Yang, Y Tian, X Xu, Y Chen, L Mu… - International journal of …, 2011 - Elsevier
… Revaprazan hydrochloride (the purity of revaprazan hydrochloride is up to 98%; 1 H NMR (300 MHz, CDCl 3 , ppm), δ: 1.61–1.64 (3H, m), 2.20 (3H, S) 2.45 (3H, S), 2.84–2.90 (1H, m), …
Number of citations: 92 www.sciencedirect.com
Q BAI, W ZHANG - Chinese Journal of Pharmaceutical …, 2015 - ingentaconnect.com
… Results: The correlation coefficient of revaprazan hydrochloride was 0.999 6 in the range of … related substance determination of the revaprazan hydrochloride tablets. PLEASE NOTE: …
Number of citations: 0 www.ingentaconnect.com
JS Kim, JH Park, SC Jeong, DS Kim… - Journal of …, 2018 - Taylor & Francis
To develop a novel revaprazan-loaded gelatine microsphere with enhanced solubility and oral bioavailability, numerous gelatine microspheres were prepared using a spray-drying …
Number of citations: 37 www.tandfonline.com
JH Park, JH Cho, DS Kim, JS Kim, FU Din… - Pharmaceutical …, 2019 - Taylor & Francis
The purpose of this research was to develop a novel revaprazan-loaded surface-modified solid dispersion (SMSD) with improved drug solubility and oral bioavailability. The impact of …
Number of citations: 21 www.tandfonline.com
JH Park, DS Kim, O Mustapha, AM Yousaf… - Colloids and Surfaces B …, 2018 - Elsevier
… The aim of this research was to compare three strategies for enhancing the solubility of poorly water-soluble revaprazan hydrochloride: solid dispersion, solid SNEDDS and inclusion …
Number of citations: 33 www.sciencedirect.com
박종혁 - 2015 - repository.hanyang.ac.kr
… of aqueous-insoluble revaprazan hydrochloride in order to select … While using the optimized ratio of revaprazan hydrochloride/… ) was formulated with revaprazan hydrochloride/Peceol/…
Number of citations: 0 repository.hanyang.ac.kr
A Drug - Drugs of the Future, 2004
Number of citations: 0
W Song - Chinese Journal of New Drugs, 2013
Number of citations: 2
L Fang, W Li - CN201010186776, 2010
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.